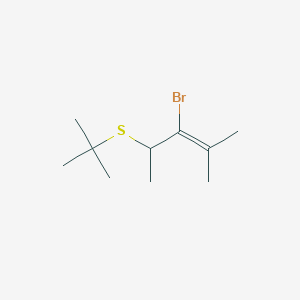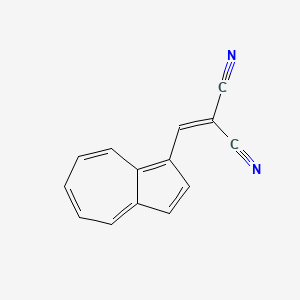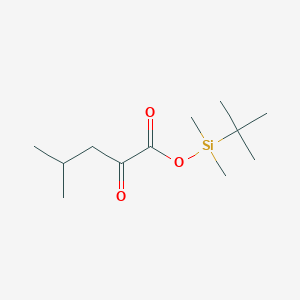
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate is a chemical compound that belongs to the class of silyl ethers. It is commonly used in organic synthesis as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate can be synthesized through the reaction of tert-butyl(dimethyl)silyl chloride with 4-methyl-2-oxopentanoic acid in the presence of a base such as imidazole or pyridine . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the functional group from unwanted reactions during synthesis. The compound can be easily removed under mild acidic or basic conditions, regenerating the original functional group .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- Methyl 4-(tert-butyldimethylsilyloxy)-2-butynoate
- tert-Butyl 2-oxopentanoate
Uniqueness
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group in various synthetic applications .
Propiedades
Número CAS |
92751-12-7 |
|---|---|
Fórmula molecular |
C12H24O3Si |
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
[tert-butyl(dimethyl)silyl] 4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C12H24O3Si/c1-9(2)8-10(13)11(14)15-16(6,7)12(3,4)5/h9H,8H2,1-7H3 |
Clave InChI |
GSHJQXMVPVYUMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C(=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



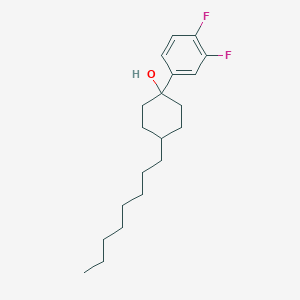
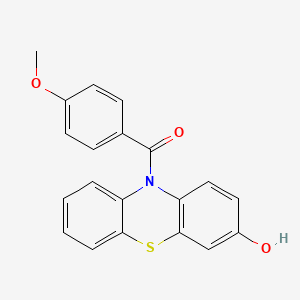

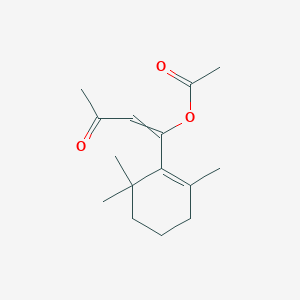
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
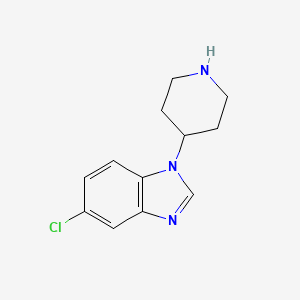
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

